Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate
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Overview
Description
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C16H14N4O3 It is known for its unique structure, which includes a tetrazole ring and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a , which involves the reaction of a boronic acid derivative with a halogenated phenoxyphenyl compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the tetrazole derivative with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The phenoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[5-(4-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate
- Methyl 2-[5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetate
- Methyl 2-[5-(3-Chlorophenyl)-2H-tetrazol-2-yl]acetate
Uniqueness
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 2-[5-(3-phenoxyphenyl)tetrazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-15(21)11-20-18-16(17-19-20)12-6-5-9-14(10-12)23-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMPAOSYRVUFOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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